molecular formula C6H2ClF3N4 B13983259 5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine

5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine

Cat. No.: B13983259
M. Wt: 222.55 g/mol
InChI Key: DWSWMNAWNJMVBN-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the [1,2,4]triazolo[1,5-F]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable hydrazine derivative with a chlorinated pyrimidine precursor in the presence of a trifluoromethylating agent . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the triazolo ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield an aminated triazolopyrimidine derivative, while oxidation can produce an oxidized form of the compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

Molecular Formula

C6H2ClF3N4

Molecular Weight

222.55 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H2ClF3N4/c7-5-11-2-1-3-12-4(6(8,9)10)13-14(3)5/h1-2H

InChI Key

DWSWMNAWNJMVBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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